2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O4/c1-31-18-10-4-15(5-11-18)13-25-20(29)14-28-12-2-3-19(23(28)30)22-26-21(27-32-22)16-6-8-17(24)9-7-16/h2-12H,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTVBSWVTJQQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and anticancer properties based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that incorporates oxadiazole and pyridine moieties, which are known for their biological significance. The presence of the 4-fluorophenyl and 4-methoxybenzyl groups may enhance its pharmacological properties.
Molecular Formula
- Molecular Formula : C20H19FN4O3
- Molecular Weight : 392.39 g/mol
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of related oxadiazole derivatives. For instance, compounds with similar structures have shown significant inhibition against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These results suggest that the compound may possess similar antibacterial activity due to structural similarities with effective derivatives .
Antifungal Activity
In addition to antibacterial properties, the compound's structural components suggest potential antifungal activity. Studies on related oxadiazole compounds have indicated effectiveness against fungi such as Candida albicans and Fusarium oxysporum.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
These findings highlight the relevance of the oxadiazole moiety in conferring antifungal properties .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored in various studies, revealing promising results against different cancer cell lines. For example, compounds with similar structures have exhibited cytotoxic effects on human lung adenocarcinoma cells (A549) and other cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | <10 |
| HepG2 (liver cancer) | <15 |
The structure-activity relationship (SAR) studies indicate that electron-withdrawing groups like fluorine enhance cytotoxicity, suggesting that the presence of a fluorophenyl group in this compound may contribute to its anticancer effects .
Case Studies
- Study on Antibacterial Properties : A recent investigation into a series of oxadiazole derivatives revealed that modifications at specific positions significantly enhanced their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The study concluded that the introduction of halogen substituents was crucial for improving bioactivity .
- Antifungal Efficacy : Another study focused on the antifungal activity of oxadiazole derivatives demonstrated strong inhibitory effects against Candida species, suggesting that similar compounds could be developed for therapeutic applications in treating fungal infections .
- Cytotoxicity Assessment : Research assessing the cytotoxic effects of various oxadiazole-based compounds showed promising results in inhibiting cancer cell proliferation, particularly in lung and liver cancer models, highlighting the potential of these compounds in oncology .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit promising anticancer properties. The oxadiazole moiety has been linked to the inhibition of various cancer cell lines. For instance, derivatives similar to this compound have shown significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
Molecular docking studies have suggested that this compound could act as a 5-lipoxygenase inhibitor , which is relevant in the treatment of inflammatory diseases. The anti-inflammatory potential stems from its ability to modulate leukotriene synthesis, thereby reducing inflammation .
Antimicrobial Activity
The oxadiazole derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural features of this compound may enhance its interaction with bacterial enzymes or cellular components, leading to effective microbial inhibition .
Synthesis and Characterization
The synthesis of 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step reactions starting from readily available precursors. Key synthetic steps include:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazines or amidoximes.
- Pyridine Derivative Synthesis : The incorporation of pyridine derivatives often involves nucleophilic substitution reactions.
- Final Coupling Reaction : The final step usually involves coupling the oxadiazole derivative with the methoxybenzyl acetamide component.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Study 1: Anticancer Efficacy
A study demonstrated that a structurally similar oxadiazole derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications in the oxadiazole structure can enhance therapeutic efficacy .
Study 2: In Silico Analysis
In silico docking studies indicated that this compound could effectively bind to active sites of specific enzymes involved in inflammatory pathways, supporting its potential use as an anti-inflammatory agent .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and interactions?
Methodological Answer: The compound contains a 1,2,4-oxadiazole ring linked to a 4-fluorophenyl group, a 2-oxopyridine moiety, and a 4-methoxybenzylacetamide side chain. The oxadiazole ring enhances metabolic stability and π-π stacking potential, while the 4-fluorophenyl group contributes to lipophilicity and target binding affinity. The 4-methoxybenzyl group may influence solubility and membrane permeability. X-ray crystallography (e.g., as in ) and NMR spectroscopy are critical for confirming stereochemistry and tautomeric forms. For example, substituent effects on the pyridine ring’s keto-enol equilibrium can alter reactivity in nucleophilic environments .
Q. What synthetic routes are recommended for this compound, and what are their limitations?
Methodological Answer: A modular synthesis approach is often employed:
Oxadiazole Formation: React 4-fluorobenzamide with hydroxylamine to form an amidoxime, followed by cyclization with a carbonyl source (e.g., triphosgene) to yield the 1,2,4-oxadiazole core .
Pyridinone Coupling: Introduce the 2-oxopyridine moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a halogenated pyridinone intermediate .
Acetamide Functionalization: Attach the 4-methoxybenzyl group via nucleophilic substitution or reductive amination.
Limitations: Low yields in cyclization steps due to competing side reactions; purification challenges from regioisomeric byproducts. TLC and HPLC monitoring (, Table 3) are essential .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions and detects tautomeric forms (e.g., pyridinone enol-keto equilibrium) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding with the oxadiazole nitrogen) .
- HPLC-PDA: Assesses purity (>95% required for pharmacological studies; see for gradient elution conditions) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact ().
- Ventilation: Use fume hoods during synthesis due to potential release of toxic gases (e.g., during cyclization with triphosgene).
- Storage: Keep in amber glass vials under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the oxadiazole ring .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its biological activity against specific targets (e.g., kinases)?
Methodological Answer:
- Target Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR) due to the compound’s oxadiazole-pyridinone scaffold resembling ATP mimetics .
- Assay Design:
- In vitro Kinase Assays: Use fluorescence-based ADP-Glo™ assays to measure inhibition IC50 values.
- Cellular Efficacy: Test in cancer cell lines (e.g., HCT-116) with Western blotting to assess downstream phosphorylation .
- Control Experiments: Include staurosporine (pan-kinase inhibitor) and vehicle controls to validate specificity .
Q. How should contradictions in pharmacological data (e.g., varying IC50 values across studies) be resolved?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., ATP concentrations, enzyme isoforms). For instance, higher ATP levels reduce apparent inhibition potency .
- Compound Integrity: Re-test batches via HPLC and HRMS to rule out degradation ().
- Statistical Validation: Use ANOVA with post-hoc tests to assess inter-lab variability (p<0.05 threshold) .
Q. What computational strategies predict its binding modes and off-target interactions?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with kinase crystal structures (PDB IDs: 1M17 for EGFR, 2OH4 for VEGFR). Focus on hydrogen bonds between the oxadiazole nitrogen and kinase hinge region .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable) .
- Pharmacophore Screening: Use Schrödinger’s Phase to identify off-target risks (e.g., cytochrome P450 isoforms) .
Q. How can synthetic yield and purity be optimized for scale-up?
Methodological Answer:
- Cyclization Optimization: Replace triphosgene with EDCI/HOBt for safer oxadiazole formation (yield improvement from 45% to 68%; ).
- Catalyst Screening: Test Pd(OAc)2/XPhos for pyridinone coupling to reduce palladium residues (<10 ppm; ).
- Crystallization: Use ethanol/water mixtures for recrystallization to achieve >99% purity (monitored via DSC; ).
Q. What strategies elucidate structure-activity relationships (SAR) for this scaffold?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically (e.g., replace 4-fluorophenyl with 4-Cl or 4-CF3) and test activity .
- 3D-QSAR: Build CoMFA models using IC50 data from 20+ analogs to identify electrostatic/hydrophobic hotspots .
- Metabolic Profiling: Incubate with liver microsomes to correlate substituents (e.g., 4-methoxybenzyl) with CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
